molecular formula C11H15NO4 B14306700 N-butyl-3,4,5-trihydroxybenzamide CAS No. 110482-92-3

N-butyl-3,4,5-trihydroxybenzamide

Cat. No.: B14306700
CAS No.: 110482-92-3
M. Wt: 225.24 g/mol
InChI Key: RPXISHBMAMYFNI-UHFFFAOYSA-N
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Description

N-butyl-3,4,5-trihydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom of the benzamide structure, which also contains three hydroxyl groups at the 3, 4, and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,4,5-trihydroxybenzamide typically involves the following steps:

    Nitration: The starting material, 3,4,5-trihydroxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with butyric anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include sulfuric acid, sodium nitrite, and butyric anhydride.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-butyl-3,4,5-trihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3,4,5-trihydroxybenzamide involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The butyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzamide: Lacks the butyl group, making it less lipophilic.

    N-butylbenzamide: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and biological activity.

    3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of hydroxyl groups, altering its chemical reactivity and biological properties.

Uniqueness

N-butyl-3,4,5-trihydroxybenzamide is unique due to the combination of the butyl group and the three hydroxyl groups on the benzene ring. This combination enhances its lipophilicity and potential for hydrogen bonding, contributing to its diverse chemical reactivity and biological activities.

Properties

CAS No.

110482-92-3

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

N-butyl-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C11H15NO4/c1-2-3-4-12-11(16)7-5-8(13)10(15)9(14)6-7/h5-6,13-15H,2-4H2,1H3,(H,12,16)

InChI Key

RPXISHBMAMYFNI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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